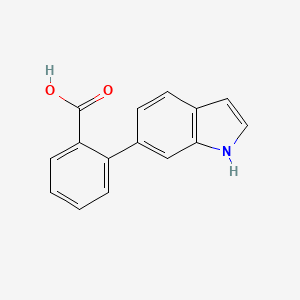
2-(1H-Indol-6-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Indol-6-yl)benzoic acid is a compound that features both an indole and a benzoic acid moiety. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology . The benzoic acid group is a simple aromatic carboxylic acid, commonly used in organic synthesis and as a precursor to various chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-6-yl)benzoic acid typically involves the construction of the indole ring followed by its attachment to the benzoic acid moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another approach involves the cyclization of ortho-nitrotoluene derivatives followed by reduction and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Indol-6-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group in precursor compounds can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
2-(1H-Indol-6-yl)benzoic acid has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1H-Indol-6-yl)benzoic acid depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Benzoic acid: A simple aromatic carboxylic acid used in food preservation and organic synthesis.
Uniqueness
2-(1H-Indol-6-yl)benzoic acid is unique due to the combination of the indole and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and application .
Propiedades
Fórmula molecular |
C15H11NO2 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-(1H-indol-6-yl)benzoic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)13-4-2-1-3-12(13)11-6-5-10-7-8-16-14(10)9-11/h1-9,16H,(H,17,18) |
Clave InChI |
FYAGZUXDKLHYER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)C=CN3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



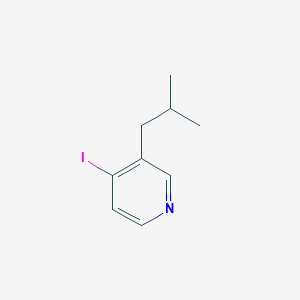
![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)
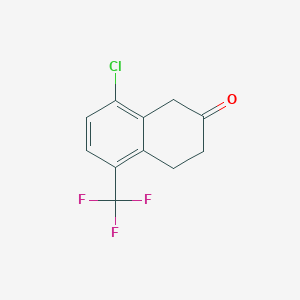
![2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole](/img/structure/B13665693.png)
![(S)-3-Boc-4-[(S)-sec-butyl]-1,2,3-oxathiazolidine 2,2-Dioxide](/img/structure/B13665707.png)
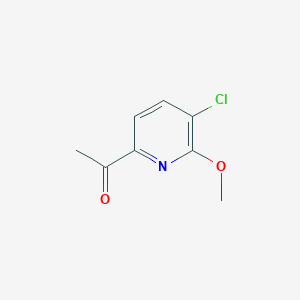
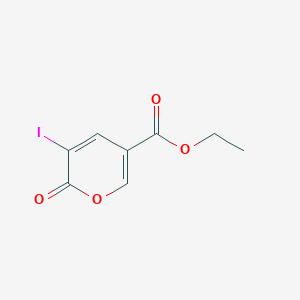
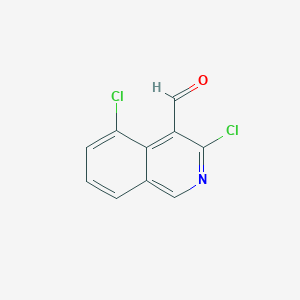
![Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13665725.png)
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
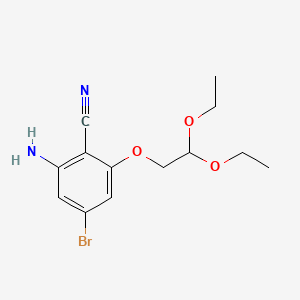
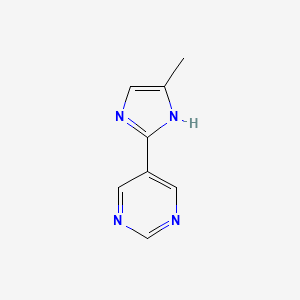
![3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline](/img/structure/B13665736.png)
